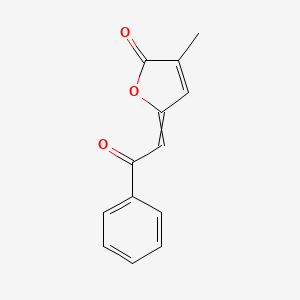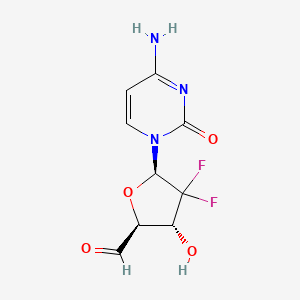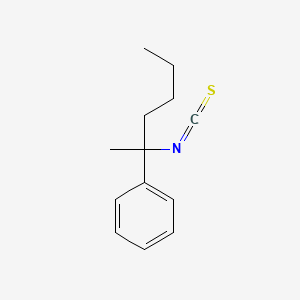
3,4-Dihydroxynaphthalene-2,7-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxynaphthalene-2,7-disulfonic acid is an organic compound with the molecular formula C10H8O8S2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two sulfonic acid groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxynaphthalene-2,7-disulfonic acid typically involves the sulfonation of naphthalene derivatives. One common method is the reaction of 2-naphthol with sulfuric acid. The process involves heating 2-naphthol in excess 98% sulfuric acid at temperatures ranging from 60°C to 120°C over a period of 24 to 48 hours . The reaction mixture is then diluted with water and quenched, followed by the addition of sodium chloride to precipitate the product as its sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures higher yields and purity. The product is often isolated as its disodium salt, which is more stable and easier to handle.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Sulfuric acid and nitric acid are commonly used for sulfonation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydroxynaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroxynaphthalene-2,7-disulfonic acid involves its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfonic acid groups can participate in ionic interactions. These interactions enable the compound to act as a chelating agent, binding to metal ions and other substrates. The pathways involved include oxidative and reductive processes, as well as substitution reactions that modify the compound’s structure and function.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dihydroxynaphthalene-3,6-disulfonic acid:
4,5-Dihydroxynaphthalene-2,7-disulfonic acid: Another isomer with hydroxyl and sulfonic acid groups in different positions.
Uniqueness
3,4-Dihydroxynaphthalene-2,7-disulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where precise chemical interactions are required.
Propiedades
Número CAS |
859454-54-9 |
|---|---|
Fórmula molecular |
C10H8O8S2 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
3,4-dihydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H8O8S2/c11-9-7-2-1-6(19(13,14)15)3-5(7)4-8(10(9)12)20(16,17)18/h1-4,11-12H,(H,13,14,15)(H,16,17,18) |
Clave InChI |
CKAVPRYMGCYUKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14185507.png)
![6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14185510.png)


![N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide](/img/structure/B14185525.png)



![ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14185564.png)


